REACTION_SMILES
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[CH2:1]1[CH2:2][NH:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[CH2:10]1.[Cl:20][CH2:21][Cl:22].[N:16](=[O:17])[O-:18].[Na+:19].[S:11](=[O:12])(=[O:13])([OH:14])[OH:15]>>[CH2:1]1[CH2:2][N:3]([N:16]=[O:17])[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[CH2:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2c(c1)CCCN2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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O=NN1CCCc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |